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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)benzoic acid

CAS No.: 2795-62-2

Cat. No.: B2434944

Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary: The Diaryl Ether Scaffold
2-(3-Fluorophenoxy)benzoic acid (CAS: 2795-62-2) is a highly versatile organic building

block predominantly utilized in early-stage drug discovery and agrochemical development[1][2].

At its structural core lies the diaryl ether (DE) motif, widely recognized as a "privileged scaffold"

in medicinal chemistry ()[3]. The flexible oxygen bridge between the two aromatic rings imparts

unique conformational geometries, allowing derivatives to effectively bind to complex biological

targets such as kinase domains and tubulin interfaces[4].

While highly valuable for synthesis, the combination of a lipophilic fluorinated ether and an

acidic carboxyl group presents specific occupational hazards. This guide synthesizes standard

Safety Data Sheet (SDS) information with mechanistic causality to provide a self-validating

framework for safe handling, experimental execution, and emergency response.
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To handle a chemical safely and effectively, researchers must understand why it exhibits

specific physical and reactive properties. The behavior of 2-(3-Fluorophenoxy)benzoic acid is

dictated by the interplay between its hydrogen-bonding carboxylic acid and its highly lipophilic

fluorophenoxy tail.

Property Value
Structural Causality &
Experimental Impact

CAS Number 2795-62-2

Unique chemical identifier for

procurement and SDS

tracking[1].

Molecular Formula C₁₃H₉FO₃
Determines the molecular

weight (232.21 g/mol )[2].

Physical State Solid (Powder)

Prone to aerosolization during

weighing; requires respiratory

protection to avoid inhalation

(H335)[1].

LogP (Estimated) ~3.2 - 3.8

The fluorinated diaryl ether

drives high lipophilicity,

allowing rapid penetration

through lipid bilayers (e.g.,

skin, cell membranes).

pKa (Estimated) ~3.8

The benzoic acid moiety is a

strong proton donor in

biological systems, causing

local cellular acidification upon

contact.

Hazard Identification & Toxicological Mechanisms
According to GHS classifications, 2-(3-Fluorophenoxy)benzoic acid triggers three primary

hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and

H335 (May cause respiratory irritation)[1][5].
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The Causality of Irritant Contact Dermatitis (ICD)
The irritation caused by this compound is not merely a surface-level burn; it is a biologically

mediated inflammatory cascade. The molecule's high lipophilicity allows it to rapidly partition

into the lipid-rich stratum corneum of the skin. Once it breaches the epidermal barrier, the

carboxylic acid group donates protons, lowering the local cellular pH.

This chemical trauma induces severe oxidative and acidic stress in keratinocytes, which act as

the skin's primary signal transducers ()[6]. The damaged keratinocytes immediately upregulate

and release primary pro-inflammatory cytokines, specifically Interleukin-1 alpha (IL-1α) and

Tumor Necrosis Factor-alpha (TNF-α)[6][7]. This primary release triggers a secondary

chemokine cascade—most notably the secretion of IL-8—which recruits neutrophils to the site

of exposure, culminating in the vasodilation, erythema, and edema characteristic of ICD ()[8].
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Fig 1: Mechanistic pathway of dermal irritation induced by 2-(3-Fluorophenoxy)benzoic acid.
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Experimental Workflows & Safe Handling
When utilizing 2-(3-Fluorophenoxy)benzoic acid as a building block for drug discovery, amide

coupling is a ubiquitous reaction to generate functionalized diaryl ether scaffolds. The following

protocol utilizes HATU as a coupling reagent. To ensure trustworthiness and reproducibility, this

protocol is designed as a self-validating system, incorporating built-in analytical checks at every

critical juncture.

Step-by-Step Methodology: Amide Coupling
Preparation & Deprotonation: Dissolve 1.0 eq of 2-(3-Fluorophenoxy)benzoic acid in

anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 3.0 eq of N,N-

Diisopropylethylamine (DIPEA).

Causality: DIPEA (conjugate acid pKa ~10.7) completely deprotonates the benzoic acid

(pKa ~3.8), increasing its nucleophilicity for the subsequent activation step.

Self-Validation: Spot 1 µL of the reaction mixture onto wet universal pH paper. A deep blue

color (pH > 9) confirms a fully basic environment, ensuring the acid is entirely in its

reactive carboxylate form.

Activation: Add 1.2 eq of HATU to the stirring solution at 0 °C.

Causality: HATU reacts with the carboxylate to form a highly reactive OAt (7-

azabenzotriazole) active ester intermediate, which is primed for nucleophilic attack.

Self-Validation: The solution will transition from colorless to a distinct pale yellow. Perform

Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The

disappearance of the baseline-retained carboxylic acid spot and the emergence of a new,

less polar spot (Rf ~0.6) under UV (254 nm) confirms complete activation.

Nucleophilic Attack: Add 1.2 eq of the target primary amine. Allow the reaction to warm to

room temperature and stir for 2 hours.

Causality: The primary amine attacks the electrophilic carbonyl of the active ester,

displacing the HOAt leaving group and forming the highly stable amide bond.
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Self-Validation: Quench a 5 µL aliquot in 1 mL of Acetonitrile/Water (1:1) and analyze via

LC-MS. The chromatogram must show the complete consumption of the active ester mass

and the dominant presence of the target product mass [M+H]⁺.
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Fig 2: Self-validating amide coupling workflow for diaryl ether scaffold derivatization.

Emergency Response & Decontamination Protocols
Standard SDS guidelines recommend sweeping up spills, but for fine, irritating powders like 2-
(3-Fluorophenoxy)benzoic acid, dry sweeping will aerosolize the particulates, leading to

severe inhalation hazards (H335)[1].

Chemical Neutralization Spill Protocol
Containment: Surround the powder spill with a weak, aqueous base, such as a 5% Sodium

Bicarbonate (NaHCO₃) solution.
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Causality: The weak base reacts with the lipophilic 2-(3-Fluorophenoxy)benzoic acid to

form a highly water-soluble sodium carboxylate salt. This acid-base neutralization prevents

the compound from remaining in its lipophilic, skin-penetrating state, neutralizing the H315

dermal hazard.

Neutralization: Gently apply the NaHCO₃ solution directly over the powder. Wait for the

effervescence (CO₂ gas release) to cease.

Self-Validation: The cessation of bubbling visually confirms that all the free acid has been

successfully converted to the safe, water-soluble salt.

Removal: Absorb the neutralized, aqueous liquid with damp paper towels. Wash the area

with soap and water, and dispose of the towels in a designated hazardous waste container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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